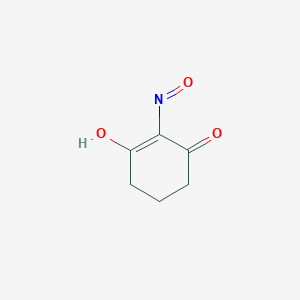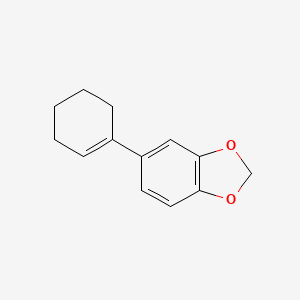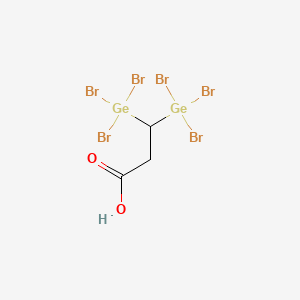
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide is a chemical compound known for its unique structure and properties It is characterized by a cyclopentylidene ring substituted with four methyl groups and a nitramide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide typically involves the reaction of a suitable precursor with nitramide. One common method includes the hydrolysis of potassium nitrocarbamate, which yields nitramide as a product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitramide group to other functional groups.
Substitution: The compound can participate in substitution reactions where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide has several scientific research applications:
Chemistry: It is used as a model compound to study steric effects and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The pathways involved include the accommodation of front strain along the C=N double bond, which affects the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,5,5-Tetramethylcyclopentylidene)-4-amino-3,5-dimethylphenol: Another sterically congested molecule with similar structural properties.
Uniqueness
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide is unique due to its highly sterically congested structure, which influences its chemical reactivity and potential applications. The presence of four methyl groups on the cyclopentylidene ring creates significant steric strain, making it an interesting subject for studying steric effects in chemical reactions.
Propriétés
Numéro CAS |
92807-09-5 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
N-(2,2,5,5-tetramethylcyclopentylidene)nitramide |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-6-9(3,4)7(8)10-11(12)13/h5-6H2,1-4H3 |
Clé InChI |
OGHNMUWIDMZQDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1=N[N+](=O)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)

![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)
